

# 2-Bromo-5-ethoxybenzaldehyde CAS number and properties

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## Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzaldehyde

Cat. No.: B112627

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## Technical Guide: 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-ethoxybenzaldehyde** (CAS Number: 43192-32-1), a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, supported by workflow and pathway diagrams.

## Core Properties of 2-Bromo-5-ethoxybenzaldehyde

**2-Bromo-5-ethoxybenzaldehyde** is a substituted aromatic aldehyde whose unique arrangement of functional groups—an aldehyde, a bromine atom, and an ethoxy group—makes it a versatile building block for the synthesis of more complex molecules.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

The quantitative properties of **2-Bromo-5-ethoxybenzaldehyde** are summarized in the table below. It is important to note that while some physical properties have been reported, others, such as the melting point and detailed solubility, are not readily available in published literature and are therefore estimated based on structurally similar compounds.

Property	Value	Notes
CAS Number	43192-32-1[3]	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [3]	
Molecular Weight	229.07 g/mol [3]	
Appearance	White flakes	Predicted
Melting Point	70-77 °C	Estimated based on analogs such as 2-Bromo-5-methoxybenzaldehyde (71-76 °C) and 3-Bromo-4-ethoxybenzaldehyde (70-74 °C).
Boiling Point	298.3 °C at 760 mmHg[2]	
Density	1.451 g/cm <sup>3</sup> [2]	
Solubility	Soluble in common organic solvents	
Storage	2-8°C or -20°C, under an inert atmosphere[2][3]	Inferred from the solubility of 2-Bromo-5-hydroxybenzaldehyde in chloroform, dichloromethane, and ethyl acetate.[4]

## Experimental Protocols

While a specific published synthesis for **2-Bromo-5-ethoxybenzaldehyde** is not widely documented, a plausible and efficient method involves the electrophilic bromination of 3-ethoxybenzaldehyde. This approach is adapted from established protocols for similar substituted benzaldehydes.[4]

## Proposed Synthesis of 2-Bromo-5-ethoxybenzaldehyde

Reaction: Electrophilic Aromatic Substitution (Bromination)

## Materials:

- 3-ethoxybenzaldehyde
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Bromine ( $\text{Br}_2$ )
- n-heptane
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate ( $\text{MgSO}_4$ )

## Equipment:

- Four-necked, round-bottomed flask
- Overhead stirrer
- Temperature probe
- Addition (dosing) funnel
- Condenser
- Büchner funnel and filtration apparatus
- Rotary evaporator
- Standard laboratory glassware

## Procedure:

- Reaction Setup: In a 1 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, addition funnel, and condenser, suspend 3-ethoxybenzaldehyde (0.5 mol) in 500 mL of dichloromethane.

- **Dissolution:** Gently heat the mixture to 30-35 °C with stirring to ensure complete dissolution of the starting material.
- **Bromine Addition:** Slowly add bromine (0.51 mol, 1.02 eq.) dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 30-35 °C.
- **Reaction:** After the complete addition of bromine, maintain the reaction mixture at 35 °C and stir overnight.
- **Precipitation:** After the reaction is complete, slowly cool the mixture to 0-5 °C over 2 hours and continue stirring for an additional hour at this temperature to facilitate product precipitation.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with 100 mL of a cold 1:1 mixture of n-heptane and dichloromethane to remove impurities.
- **Drying:** Dry the resulting solid under vacuum at room temperature to yield the final product, **2-Bromo-5-ethoxybenzaldehyde**.

## Characterization Protocol

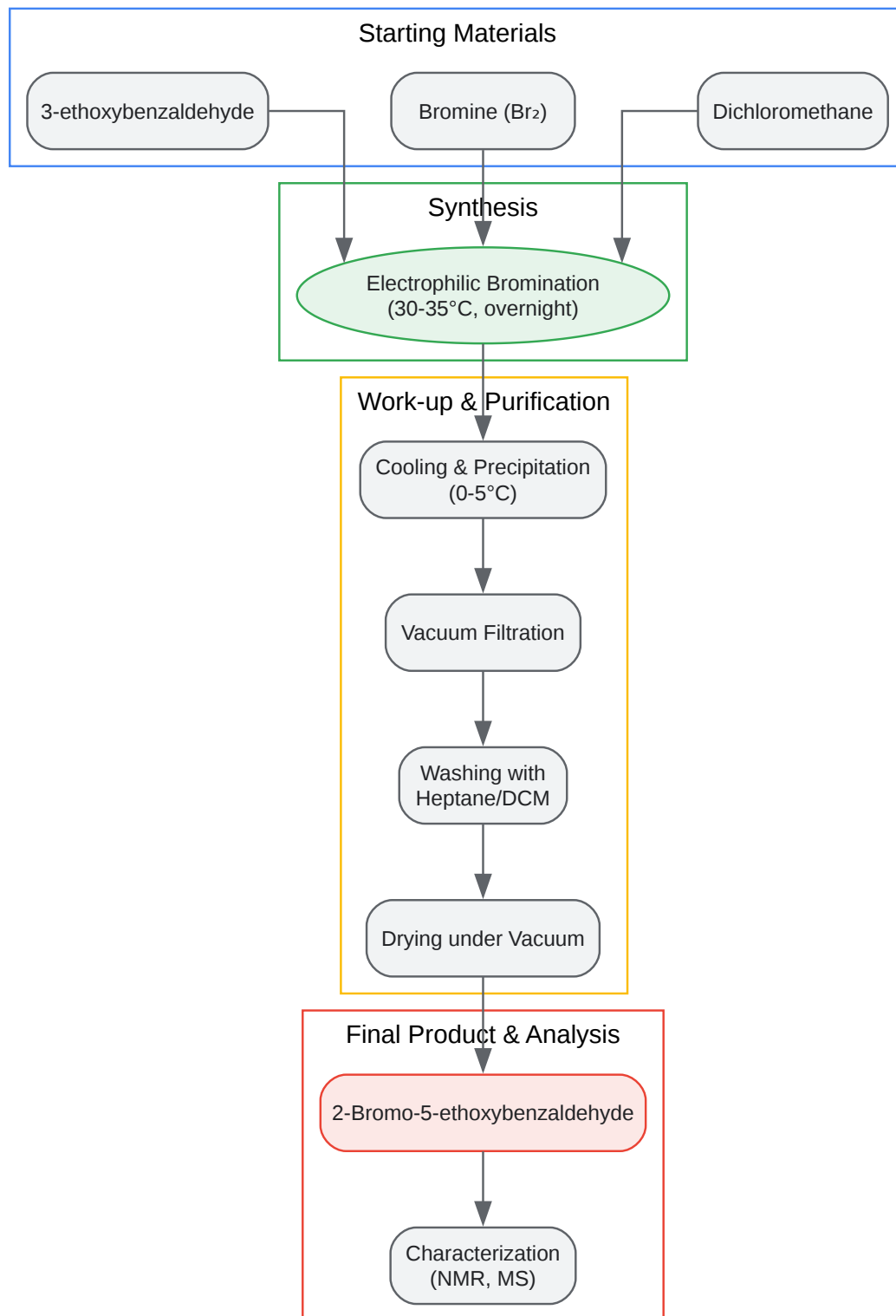
### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - Expected Chemical Shifts ( $\delta$ ): ~10.3 ppm (singlet, 1H, -CHO), ~7.8 ppm (doublet, 1H, Ar-H), ~7.2 ppm (doublet of doublets, 1H, Ar-H), ~6.9 ppm (doublet, 1H, Ar-H), ~4.1 ppm (quartet, 2H, -OCH<sub>2</sub>CH<sub>3</sub>), ~1.4 ppm (triplet, 3H, -OCH<sub>2</sub>CH<sub>3</sub>).
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):
  - Expected Chemical Shifts ( $\delta$ ): ~190 ppm (C=O), ~160 ppm (C-O), multiple peaks between 115-140 ppm for aromatic carbons, ~64 ppm (-OCH<sub>2</sub>), ~15 ppm (-CH<sub>3</sub>).

### 2. Mass Spectrometry (MS):

- Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Expected m/z: The molecular ion peak  $[M]^+$  should show a characteristic isotopic pattern for bromine, with peaks at approximately m/z 228 and 230 of nearly equal intensity.

## Proposed Synthesis Workflow for 2-Bromo-5-ethoxybenzaldehyde

[Click to download full resolution via product page](#)A plausible synthesis workflow for **2-Bromo-5-ethoxybenzaldehyde**.

## Applications in Drug Development and Research

**2-Bromo-5-ethoxybenzaldehyde** is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[2] Its functional groups serve as handles for a variety of chemical transformations, including coupling reactions and the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.[2]

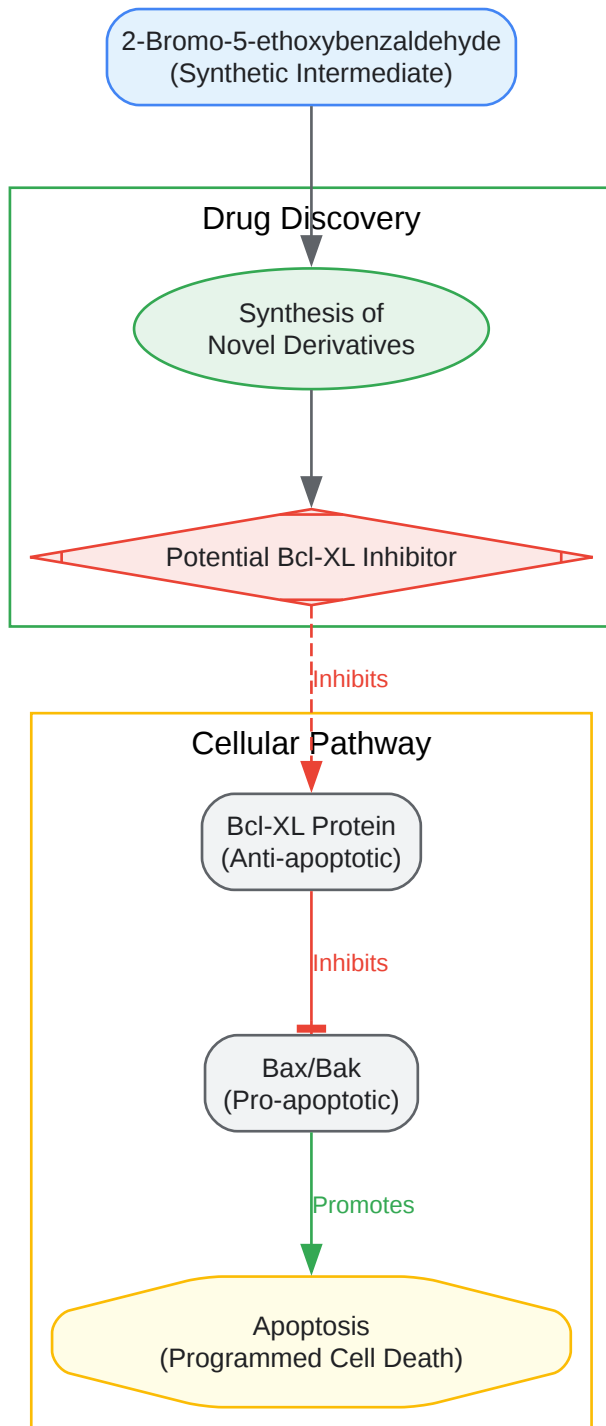
While the specific biological activity of **2-Bromo-5-ethoxybenzaldehyde** is not extensively documented, its structural analogs have been utilized in the development of potent enzyme inhibitors. For instance, the structurally similar 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of inhibitors for phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are therapeutic targets for inflammatory diseases and cancer, respectively.[5][6]

This suggests that **2-Bromo-5-ethoxybenzaldehyde** could serve as a crucial building block in the discovery of novel therapeutics targeting similar pathways. The ethoxy group, in comparison to a hydroxyl or methoxy group, can alter the compound's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties.

## Potential Role in Targeting Apoptosis Pathways

The Bcl-2 family of proteins, including Bcl-XL, are central regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic proteins like Bcl-XL allows cancer cells to evade cell death. The development of small molecule inhibitors that bind to Bcl-XL and restore the apoptotic process is a key strategy in oncology research. Given that analogs of **2-Bromo-5-ethoxybenzaldehyde** are precursors to Bcl-XL inhibitors, this compound represents a promising starting point for the synthesis of new libraries of potential anti-cancer agents.[7]

## Potential Application: Targeting the Bcl-XL Apoptosis Pathway



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Potential role as an intermediate for Bcl-XL inhibitors in apoptosis.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)